molecular formula C4H6ClN3O B111080 5-Aminopyrimidin-4-ol hydrochloride CAS No. 106913-64-8

5-Aminopyrimidin-4-ol hydrochloride

Cat. No. B111080
M. Wt: 147.56 g/mol
InChI Key: QNHQWEPCQNAAPX-UHFFFAOYSA-N
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Description

The compound 5-Aminopyrimidin-4-ol hydrochloride is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, a modified condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide has been used to prepare 5-substituted 2-amino-4,6-dihydroxypyrimidines . Another approach involves the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane, followed by nucleophilic substitution to yield 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines . Additionally, multicomponent reactions have been employed to synthesize various pyrimidine derivatives, such as the reaction of 3-formylindole, cyanoethylacetate, and guanidine hydrochloride with NaOH using green chemical techniques .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the properties of the compound. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine has been determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and the presence of disordered chlorine atom and methyl group .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. Anodic oxidation of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one in conc. HCl–MeOH can lead to the cleavage of the C(2)–N(3) bond and the migration of C(2) to the 5-amino group mediated by electrochemically generated chlorine . The reactivity of these compounds can be influenced by the presence of different functional groups and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine exhibit excellent thermal stability and mechanical properties, with high glass transition temperatures and tensile strength . The solubility and chemical resistance of these compounds can vary significantly depending on the specific substituents and the overall molecular architecture.

Scientific Research Applications

Synthesis of Derivatives

5-Aminopyrimidin-4-ol hydrochloride is utilized in the synthesis of various chemical derivatives. For example, it is used in the formation of 6-acylpyrido[2,3-d]pyrimidines by reacting with acetylacetone or benzoylacetone, offering new substituted compounds (Komkov & Dorokhov, 2007). Similarly, 4-Amino-5-bromo-2-substituted-aminopyrimidines are obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment with ethanolic ammonia and secondary amines, leading to the formation of new thiazolo[4,5-d] pyrimidine derivatives (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Process Development

In process chemistry, the development of scalable syntheses for derivatives of 5-Aminopyrimidin-4-ol hydrochloride is significant. One example includes the preparation of multigram quantities of 4-aminopyrimidin-5-ol in good yield from an inexpensive and readily available starting material, enhancing safety and efficiency in chemical processes (Le et al., 2015).

Applications in Supramolecular Chemistry

5-Aminopyrimidin-4-ol hydrochloride derivatives are also valuable in supramolecular chemistry. For instance, 2-aminopyrimidin-5-yl ligands have been used to construct supramolecular porphyrin arrays with broad absorption bands, facilitating efficient light-harvesting (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).

Exploration of Bioactive Compounds

Research also includes the synthesis of bioactive compounds. For example, a study demonstrated the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which were evaluated for their potential as analgesic and anti-inflammatory agents (Chhabria, Bhatt, Raval, & Oza, 2007). Another study involved the synthesis and antimicrobial activity evaluation of multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines (Gupta, Jain, Madan, & Menghani, 2014).

Interaction with Biological Molecules

Studies also explore interactions of 5-Aminopyrimidin-4-ol hydrochloride derivatives with biological molecules. For instance, the synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists have been reported (Dounay et al., 2009).

Safety And Hazards

The safety information for 5-Aminopyrimidin-4-ol hydrochloride indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 .

Future Directions

Research on pyrimidines, including 5-Aminopyrimidin-4-ol hydrochloride, is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-amino-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHQWEPCQNAAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyrimidin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Perupogu, DR Kumar, D Ramachandran - Chemical Data Collections, 2020 - Elsevier
… The first step was condensation followed by cyclization reaction between 5-aminopyrimidin-4-ol hydrochloride (4) and 4-formylbenzonitrile (5) in presence of DMAP in anhydrous DMF …
Number of citations: 8 www.sciencedirect.com
N Perupogu, DR Kumar, D Ramachandran - 2020
Number of citations: 0

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